Magnesium perchlorate dihydrate

Übersicht

Beschreibung

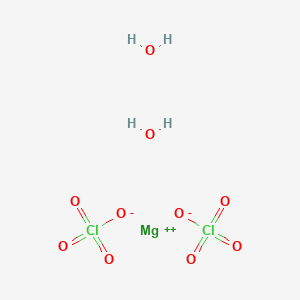

Magnesium perchlorate dihydrate is a chemical compound with the formula Mg(ClO₄)₂·2H₂O. It is a powerful oxidizing agent and is commonly used as a desiccant due to its hygroscopic nature, meaning it can absorb moisture from the air. This compound appears as a white crystalline solid and is highly soluble in water. It is often utilized in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium perchlorate dihydrate can be synthesized through the reaction of magnesium hydroxide with perchloric acid. The reaction is as follows:

Mg(OH)2+2HClO4→Mg(ClO4)2+2H2O

This reaction typically occurs under controlled conditions to ensure the complete reaction of the reactants and the formation of the desired product.

Industrial Production Methods

On an industrial scale, this compound is produced by reacting magnesium carbonate or magnesium hydroxide with perchloric acid. The reaction is carried out in large reactors, and the resulting solution is then crystallized to obtain the dihydrate form. The crystallization process involves cooling the solution to precipitate the this compound crystals, which are then filtered and dried.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium perchlorate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can react with various organic and inorganic substances, often resulting in the release of oxygen and the formation of corresponding chlorides.

Common Reagents and Conditions

Common reagents that react with this compound include reducing agents such as organic compounds (e.g., alcohols, aldehydes) and inorganic compounds (e.g., sulfides, phosphides). These reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reactants used. Generally, the reactions result in the formation of magnesium chloride and the oxidized form of the reactant. For example, the reaction with ethanol would produce magnesium chloride and acetaldehyde.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Magnesium perchlorate dihydrate is a white crystalline solid that is highly soluble in water. Its key properties include:

- Molecular Formula :

- Molar Mass : Approximately 241.22 g/mol

- Density : 2.60 g/cm³ (anhydrous)

- pH : Approximately 8.2 in a 50 g/L solution at 25 °C

- Solubility : Soluble in water (500 g/L) .

2.1. Drying Agent

One of the primary applications of this compound is as a drying agent in laboratory settings. It effectively removes moisture from gases and solvents, making it invaluable for various analytical techniques. Its drying capacity surpasses that of traditional agents like phosphorus pentoxide, as it does not become sticky upon moisture absorption and can be reused after regeneration .

2.2. Elemental Analysis

This compound is widely used in elemental analysis, particularly in the preparation of samples for spectroscopy and chromatography. It serves to ensure that moisture does not interfere with the accuracy of measurements . For instance, it has been utilized to enhance the reliability of CO₂ measurements by minimizing errors introduced by moisture .

2.3. Oxidizing Agent

In chemical synthesis, this compound acts as a potent oxidizing agent. This property is exploited in various reactions where controlled oxidation is required, such as in organic synthesis and pyrotechnics .

3.1. Soil Moisture Studies

Research has demonstrated that this compound can be used to study soil moisture levels due to its hygroscopic nature. It aids in the assessment of water retention capabilities of different soil types, which is crucial for agricultural practices and environmental monitoring .

3.2. Wastewater Treatment

In wastewater treatment processes, this compound has been investigated for its potential to remove contaminants through adsorption mechanisms. Its effectiveness in binding with various pollutants makes it a candidate for further research in environmental remediation technologies .

Case Studies

Wirkmechanismus

The primary mechanism of action of magnesium perchlorate dihydrate is its ability to act as an oxidizing agent. It releases oxygen when heated or when it reacts with reducing agents. This release of oxygen can support combustion and other oxidative processes. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical species, leading to the transfer of oxygen atoms and the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium perchlorate

- Barium perchlorate

- Sodium perchlorate

- Potassium perchlorate

Uniqueness

Magnesium perchlorate dihydrate is unique among these compounds due to its high solubility in water and its strong hygroscopic nature. This makes it particularly effective as a desiccant compared to other perchlorates. Additionally, its relatively lower toxicity compared to barium perchlorate makes it a safer option for various applications.

Biologische Aktivität

Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) is an inorganic compound that has garnered attention for its potential biological activities and effects. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is classified as a strong oxidizing agent and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Its chemical structure consists of magnesium ions coordinated with perchlorate ions, which can influence its reactivity and biological interactions.

- Molecular Formula : Mg(ClO₄)₂·2H₂O

- Molecular Weight : 223.206 g/mol

- Toxicity : Considered potentially toxic, particularly in high concentrations, which can lead to various health issues such as respiratory distress and electrolyte imbalances due to hypermagnesemia .

1. Endocrine Disruption

Research has indicated that perchlorates, including magnesium perchlorate, may disrupt thyroid function by inhibiting iodine uptake. This disruption can lead to hypothyroidism or goiter in susceptible organisms. A study demonstrated that prolonged exposure to chlorate compounds resulted in thyroid dysfunction in rats, suggesting a similar risk for magnesium perchlorate .

2. Cytotoxicity and Genotoxicity

Studies have explored the cytotoxic effects of magnesium perchlorate on various cell lines. For instance, exposure to high concentrations has been linked to increased oxidative stress markers and DNA damage in human cell cultures. The mechanisms underlying these effects are thought to involve the generation of reactive oxygen species (ROS) .

3. Impact on Organ Systems

The compound has been shown to affect multiple organ systems:

- Nervous System : Elevated magnesium levels can lead to neurological symptoms such as confusion and lethargy.

- Cardiovascular System : Hypermagnesemia may cause hypotension and cardiac arrest in severe cases .

- Reproductive System : Animal studies indicated potential adverse effects on fetal development when pregnant subjects were exposed to high doses of magnesium perchlorate .

Case Study 1: Thyroid Function in Rats

A study involving female rats exposed to magnesium perchlorate demonstrated significant alterations in thyroid hormone levels. The results indicated that higher doses led to a marked decrease in T3 and T4 levels, correlating with increased instances of thyroid enlargement (goiter) .

Case Study 2: Cytotoxic Effects on Human Cell Lines

In vitro studies assessed the cytotoxicity of magnesium perchlorate on human lung epithelial cells. Results showed a dose-dependent increase in cell death and oxidative stress markers, suggesting that even low concentrations could pose risks for respiratory health .

Data Tables

Eigenschaften

IUPAC Name |

magnesium;diperchlorate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.2H2O/c2*2-1(3,4)5;;;/h2*(H,2,3,4,5);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDSHRXTMQDWGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18716-62-6 | |

| Record name | Magnesium perchlorate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.